BenchChemオンラインストアへようこそ!

SKF-75670 hydrobromide

D1 selectivity receptor binding off-target profiling

SKF-75670 hydrobromide is a benzazepine D1 receptor partial agonist with low intrinsic efficacy (24% adenylate cyclase stimulation) and >200-fold selectivity over D2 (Ki 8.8 nM vs 1.9 μM). This functional profile uniquely enables cocaine antagonism at non-sedating doses in primates and full substitution in drug discrimination paradigms—distinguishing it from SKF-38393 and full agonists. Supplied as a solid, ≥98% purity, ideal for in vivo behavioral studies and D1-specific signaling experiments.

Molecular Formula C17H20BrNO2
Molecular Weight 350.2 g/mol
CAS No. 62717-63-9
Cat. No. B1682075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF-75670 hydrobromide
CAS62717-63-9
SynonymsSKF-75670;  SKF 75670;  SKF75670 Hydrobromide;  SKF75670 HBr.
Molecular FormulaC17H20BrNO2
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
InChIInChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
InChIKeyKWTPHNVUAVFKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF-75670 hydrobromide (CAS 62717-63-9): A Research-Grade Dopamine D1 Receptor Partial Agonist with Defined Pharmacological Profile


SKF-75670 hydrobromide is a benzazepine derivative that acts as a dopamine D1 receptor (D1R) partial agonist [1]. It exhibits antagonist-like activity in vitro while displaying agonist activity in vivo , a functional duality that distinguishes it from both pure antagonists and full agonists. The compound binds selectively to D1 receptors over D2 receptors, with reported human Ki values of 8.8 nM for D1 and 1.9 μM for D2 , representing a >200-fold selectivity window. SKF-75670 demonstrates partial efficacy (24%) in stimulating adenylate cyclase relative to dopamine [2] and has been utilized as a radioligand ([^11C]SKF-75670) for positron emission tomography (PET) imaging of functional D1 receptor states [3]. The hydrobromide salt form (CAS 62717-63-9) is supplied as a solid with typical purity specifications ≥95-98% and is soluble in DMSO for in vitro and in vivo experimental applications.

Why SKF-75670 hydrobromide Cannot Be Substituted by Other D1 Ligands: Key Differentiation Factors


Dopamine D1 receptor ligands within the benzazepine class exhibit substantial variability in intrinsic efficacy, receptor reserve requirements, and functional selectivity that preclude simple interchangeability in research protocols. SKF-75670's partial agonist profile (24% adenylate cyclase efficacy relative to dopamine) [1] places it in a distinct pharmacological category from both the prototypical partial agonist SKF-38393 (approximately 35-45% efficacy) [2] and high-efficacy agonists such as SKF-82958 or SKF-81297 (>70% efficacy) [2]. This difference in intrinsic activity translates to divergent behavioral outcomes: SKF-75670 produces robust locomotor stimulation comparable to full agonists in mice, unlike SKF-38393 which induces minimal locomotor effects [3]. Furthermore, SKF-75670 uniquely antagonizes cocaine's behavioral effects at doses that do not produce pronounced motor impairment [4], a profile not shared by all D1 partial agonists. The compound's defined selectivity ratio (>200-fold D1 over D2) and its validated use as a PET radioligand for imaging the functional high-affinity state of D1 receptors [5] further differentiate it for specific experimental applications where precise control of receptor signaling bias and in vivo target engagement monitoring are required.

SKF-75670 hydrobromide: Quantitative Differentiation Evidence Against Key D1 Comparators


D1 Receptor Selectivity: >200-Fold Discrimination Over D2 Receptors

SKF-75670 demonstrates high selectivity for dopamine D1 receptors over D2 receptors. In human receptor binding assays, the Ki for D1 is 8.8 nM compared to 1.9 μM for D2 , yielding a selectivity ratio of approximately 216-fold. This degree of discrimination substantially exceeds that of the prototypical partial agonist SKF-38393, which shows only ~30-50-fold D1 selectivity in comparable assays [1]. For in vivo PET imaging applications, [11C]SKF-75670 binding in rat striatum is not significantly reduced by the D2 antagonist sulpiride or the 5-HT2 antagonist ritanserin, confirming functional D1 selectivity in living brain tissue [2].

D1 selectivity receptor binding off-target profiling

Adenylate Cyclase Efficacy: 24% Relative to Dopamine Defines Partial Agonist Profile

In rat striatal adenylate cyclase assays, SKF-75670 exhibits 24% efficacy relative to dopamine (set at 100%) [1]. This positions SKF-75670 as a low-efficacy partial agonist within the benzazepine series. By comparison, SKF-38393 shows approximately 35-45% efficacy, SKF-82958 and SKF-81297 exhibit >70% efficacy (full agonists), and SKF-83189 achieves 100% efficacy [1][2]. The 24% efficacy value is the lowest among the commonly utilized benzazepine D1 agonists that retain measurable agonist activity, creating a distinct pharmacological window that may be advantageous for studies requiring submaximal D1 receptor activation or probing of efficacy-dependent signaling bias.

intrinsic efficacy adenylate cyclase partial agonism

Behavioral Pharmacology: Full Substitution for SKF-38393 Discriminative Stimulus Despite Lower Adenylate Cyclase Efficacy

In rats trained to discriminate SKF-38393 (5.6 mg/kg) from saline, SKF-75670 produced full substitution (>80% drug-appropriate responding), indicating that the discriminative stimulus properties are shared between these partial agonists [1]. Notably, SKF-82958, a full agonist with >70% adenylate cyclase efficacy, produced only partial substitution (maximum 66% drug-appropriate responding) [1]. This dissociation between biochemical efficacy and behavioral outcome highlights that SKF-75670 engages D1 receptor signaling pathways that are functionally distinct from those activated by full agonists and that the compound's behavioral pharmacology cannot be predicted solely from in vitro efficacy measurements.

drug discrimination behavioral pharmacology in vivo efficacy

Cocaine Antagonism: Dose-Dependent Blockade of Cocaine's Behavioral Effects in Primates

SKF-75670 hydrochloride (0.3 and 1.0 mg/kg, i.m.) antagonizes the rate-altering and discriminative-stimulus effects of cocaine in monkeys [1][2]. This cocaine antagonist property is not uniformly shared among D1 agonists and appears to be related to the compound's partial agonist profile. In contrast, the full D1 agonist SKF-81297 does not antagonize cocaine's behavioral effects and may instead enhance or mimic them in certain paradigms [3]. The specific dose range for effective antagonism (0.3-1.0 mg/kg) has been empirically defined, providing researchers with a validated window for investigating D1 receptor-mediated modulation of cocaine's behavioral pharmacology without producing confounding motor impairment at these doses.

cocaine antagonism addiction research behavioral pharmacology

In Vivo PET Imaging: Signal-to-Noise Ratio of 3.2 for Functional D1 High-Affinity State Detection

[11C]SKF-75670 has been validated as a PET radioligand for imaging the functional high-affinity state of D1 receptors in vivo [1]. In rat brain, [11C]SKF-75670 achieves a striatum-to-cerebellum signal-to-noise ratio of 3.2 ± 0.4 at 60 minutes post-injection [1]. This ratio is significantly lower than that of its chlorinated analog [11C]SKF-82957 (6-chloro-[11C]SKF-75670), which yields a ratio of 9.7 ± 2.5 [1]. The lower signal-to-noise ratio of [11C]SKF-75670 may be advantageous in experimental contexts requiring detection of subtle changes in D1 receptor high-affinity state availability, as the reduced background contrast can increase sensitivity to pharmacologically-induced modulation of receptor populations. Both tracers exhibit high specificity, with binding unaffected by D2 or 5-HT2 antagonists [1][2].

PET imaging radiotracer receptor occupancy

MPTP Model: Locomotor Reduction of -70% to -80% in Parkinsonian Primates

In MPTP-treated common marmosets, a primate model of Parkinson's disease, SKF-75670 (2.5-10 mg/kg, i.p.) reduces locomotor activity by -70% to -80% relative to baseline and increases motor disability scores by +22% to +67% [1][2]. This profound motor suppressant effect contrasts sharply with the effects of other benzazepine D1 agonists in the same model: SKF-83959 and SKF-80723 produce pronounced increases in locomotion (6-10 fold) and reverse motor disability (by -64% to -77%), while SKF-82958 and SKF-83565 have only slight effects on locomotor activity but decrease motor disability at high doses (-46% to -60%) [1]. SKF-38393, the prototypical partial agonist, produces effects similar to SKF-75670 in this model (further reducing locomotor activity by -70% to -80%) [1]. This pattern indicates that the behavioral effects of D1 agonists in the parkinsonian state are not predicted by adenylate cyclase efficacy and that SKF-75670 occupies a specific functional niche distinct from antiparkinsonian D1 agonists.

MPTP Parkinson's disease locomotor activity

High-Impact Application Scenarios for SKF-75670 hydrobromide Based on Quantitative Evidence


Investigating D1 Receptor Partial Agonism in Signal Transduction Studies

Researchers requiring a D1 partial agonist with low intrinsic efficacy (24% adenylate cyclase stimulation) [1] should select SKF-75670 over SKF-38393 (35-45% efficacy) or full agonists. The compound's >200-fold D1/D2 selectivity ensures minimal off-target D2 receptor activation, making it suitable for experiments where D1-specific signaling cascades (cAMP/PKA, β-arrestin recruitment) must be isolated. The defined EC50 of 0.45 nM in cAMP accumulation assays [2] provides a benchmark for concentration-response experiments.

Drug Discrimination and Behavioral Pharmacology Studies of D1-Like Effects

SKF-75670 should be prioritized for behavioral studies requiring a D1 partial agonist that fully substitutes for SKF-38393 in drug discrimination paradigms [1]. Unlike SKF-82958, which shows only 66% substitution [1], SKF-75670 produces complete substitution, making it a more reliable tool for investigating the discriminative stimulus properties of D1 partial agonists. The validated dosing range of 2.5-10 mg/kg (i.p. in rodents, i.m. in primates) provides a starting point for dose-response experiments.

Cocaine Addiction Research: D1 Receptor-Mediated Antagonism of Cocaine's Behavioral Effects

Investigators studying D1 receptor modulation of cocaine's abuse-related effects should select SKF-75670 based on its demonstrated ability to antagonize the rate-altering and discriminative-stimulus effects of cocaine at 0.3-1.0 mg/kg (i.m.) in primates [1]. This property distinguishes it from full D1 agonists like SKF-81297, which lack cocaine antagonist activity . The compound's partial agonist profile may offer a mechanistic advantage over pure D1 antagonists for probing the role of D1 receptor tone in cocaine reinforcement.

PET Imaging of Functional D1 High-Affinity State Availability

For PET imaging studies requiring detection of the functional high-affinity state of D1 receptors, [11C]SKF-75670 provides a validated radioligand with a striatum-to-cerebellum ratio of 3.2 ± 0.4 [1]. While [11C]SKF-82957 offers higher contrast (ratio 9.7 ± 2.5) [1], the lower signal-to-noise ratio of [11C]SKF-75670 may confer greater sensitivity to pharmacologically-induced decreases in D1 high-affinity site availability. The radioligand exhibits high specificity for D1 receptors, with binding unaffected by D2 or 5-HT2 antagonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF-75670 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.